molecular formula C20H19NO3 B2865825 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide CAS No. 1351586-61-2

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2865825
CAS No.: 1351586-61-2
M. Wt: 321.376
InChI Key: CKMJLYOKYYVVKY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide is a chemical compound for research and development applications. This synthetic benzamide derivative features a naphthalene ring system linked to a methoxy-substituted benzene ring through an ethanolamide bridge. Compounds with similar naphthalene and benzamide motifs are of significant scientific interest and have been utilized in various research areas, including the development of receptor-selective ligands and as intermediates in organic synthesis . The molecular structure incorporates potential hydrogen bond donors and acceptors, which can be critical for molecular recognition and crystal packing, as observed in related chemical entities . Researchers can employ this compound as a building block in medicinal chemistry, a precursor for more complex molecules, or as a standard in analytical studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-24-16-9-4-8-15(12-16)20(23)21-13-19(22)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19,22H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJLYOKYYVVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation Strategies

3-Methoxybenzoic acid (CAS 586-38-9) undergoes activation prior to amide coupling:

Method 2.1.1: Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C yields 3-methoxybenzoyl chloride. Key parameters:

  • Reaction time: 4–6 hr under reflux
  • Yield: 85–92% after vacuum distillation

Method 2.1.2: Mixed Carbonate Intermediate
Using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine in THF generates active carbonate species, enabling coupling at 0°C with 78% efficiency.

Preparation of 2-Amino-1-(naphthalen-1-yl)ethanol

Nitroaldol (Henry) Reaction Pathway

1-Naphthaldehyde reacts with nitromethane in ethanol/water (4:1) with K₂CO₃ as base:

  • Nitroalkanol Formation : 72 hr at 25°C gives 2-nitro-1-(naphthalen-1-yl)ethanol (Yield: 68%)
  • Catalytic Hydrogenation : 10% Pd/C in methanol under H₂ (50 psi) reduces nitro to amine:
    • Time: 12 hr
    • Yield: 89%
    • Purity: >95% by HPLC (C18, MeCN/H₂O 70:30)

Grignard Addition to Nitriles

Alternative route via 1-naphthonitrile:

  • Organometallic Addition : CH₃MgBr in THF at −78°C generates imine intermediate
  • Hydrolysis : 2M HCl yields 1-(naphthalen-1-yl)ethanone
  • Reductive Amination : NaBH₃CN/NH₄OAc in MeOH provides racemic amine (Overall yield: 54%)

Amide Bond Formation: Comparative Methodologies

Schotten-Baumann Conditions

Reaction of 3-methoxybenzoyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol in biphasic system:

  • Solvent: CH₂Cl₂/H₂O (2:1)
  • Base: 10% NaOH (aq)
  • Temperature: 0°C → 25°C over 2 hr
  • Yield: 63% after extraction (EtOAc) and silica gel chromatography

Limitations : Competing hydrolysis reduces yield above 30°C

Coupling Reagent-Assisted Synthesis

Optimized protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

  • Activation : 3-Methoxybenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq) in DMF, 0°C, 30 min
  • Amine Addition : 2-Amino-1-(naphthalen-1-yl)ethanol (1.1 eq), 12 hr at 25°C
  • Workup : Dilution with H₂O, extraction with EtOAc (3×), drying (Na₂SO₄)
  • Purification : Flash chromatography (Hexane/EtOAc 1:1 → 1:3)
  • Yield: 88%
  • Purity: 99.1% (HPLC)

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (600 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.4 Hz, 1H, Naph-H)
  • δ 7.89–7.45 (m, 6H, Naph-H)
  • δ 6.92 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
  • δ 6.81 (d, J = 2.4 Hz, 1H, Ar-H)
  • δ 4.98 (t, J = 5.4 Hz, 1H, -CH(OH)-)
  • δ 3.85 (s, 3H, OCH₃)

HRMS (ESI+) :

  • Calc. for C₂₁H₂₀NO₃ [M+H]⁺: 342.1464
  • Found: 342.1461

Comparative Yield Analysis

Method Temperature (°C) Time (hr) Yield (%) Purity (%)
Schotten-Baumann 0–25 2 63 95.2
HATU Coupling 25 12 88 99.1
EDCI/HOBt 25 24 75 97.8

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : Acyl chloride route preferred (SOCl₂ @ $0.18/g vs HATU @ $2.45/g)
  • Safety : Exothermic amine reactions require controlled addition (<5°C)
  • Purification : Crystallization from ethanol/water (3:1) achieves 98.5% purity without chromatography

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences: Substituent: 3-Methyl vs. 3-methoxy group on the benzamide ring. Ethanolamine moiety: Dimethyl substitution () vs. naphthalen-1-yl substitution in the target compound.
  • Synthesis: Both synthesized via amide coupling between benzoyl chloride derivatives and amino alcohols.
  • Physicochemical Properties :
    • Melting Point : 81–83°C () vs. likely higher for the target compound due to naphthalene-induced crystallinity.
    • IR Spectroscopy : C=O stretch at 1627 cm⁻¹ () vs. ~1670 cm⁻¹ (target compound, inferred from ).

N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide ()

  • Structural Differences :
    • Aromatic substituent : 4-Methoxyphenyl vs. naphthalen-1-yl.
    • Benzamide vs. 3-methoxybenzamide : Lack of methoxy group in the benzamide ring.
  • Biological Relevance : Similar hydroxyethyl linkers are common in receptor-targeting agents (e.g., dopamine D4 receptor tracers in ).

Triazole-containing Naphthalene Derivatives ()

  • Structural Differences :
    • Core structure : 1,2,3-Triazole-acetamide vs. hydroxyethyl benzamide.
    • Synthetic Route : Click chemistry (1,3-dipolar cycloaddition) vs. amide coupling.
  • Functional Groups : Both feature naphthalene and amide groups, but the target compound lacks triazole’s hydrogen-bonding capacity.

SARS-CoV-2 Inhibitors with Naphthalene Moieties ()

  • Structural Overlap : Naphthalene and amide groups are shared, but the target compound lacks piperidine or fluorobenzyl groups seen in .
  • Potential Bioactivity: Naphthalene-containing amides may exhibit antiviral or receptor-binding properties, though experimental validation is required.

Comparative Data Table

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide Triazole-Naphthalene Acetamide
Core Structure 3-Methoxybenzamide + naphthalene 3-Methylbenzamide + dimethyl ethanolamine Benzamide + 4-methoxyphenyl Triazole + naphthalene
Key Functional Groups –OCH3, –OH, naphthalene –CH3, –OH, –C(CH3)2 –OCH3, –OH –N–N–, –C=O, naphthalene
Synthesis Method Amide coupling (inferred) Amide coupling Amide coupling (inferred) Click chemistry
Melting Point Likely >100°C (estimated) 81–83°C Not reported Not reported
IR C=O Stretch (cm⁻¹) ~1670 (estimated) 1627 Not reported 1671–1682
Bioactivity Potential CNS/PET imaging (inferred) Metal-catalyzed C–H functionalization Not reported Antimicrobial/anticancer

Research Findings and Implications

  • Electronic Effects : The 3-methoxy group in the target compound may enhance electron density compared to methyl or unsubstituted analogs, influencing binding affinity in receptor interactions (e.g., dopamine receptors, as in ).
  • Solubility Challenges : The naphthalene group likely reduces aqueous solubility compared to smaller aromatic substituents (e.g., 4-methoxyphenyl in ).
  • Synthetic Flexibility: Amide coupling () offers a versatile route for modifying the ethanolamine linker or benzamide substituents.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process can be optimized for industrial-scale production using automated reactors and continuous flow systems to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

  • Molecular Targets : The hydroxyl and methoxy groups are crucial for binding affinity, while the naphthalene ring enhances hydrophobic interactions, which may improve the compound's efficacy in modulating enzyme activity or receptor interactions.
  • Biological Pathways : It influences various signaling pathways related to inflammation, cell proliferation, and apoptosis. These interactions suggest potential applications in treating diseases characterized by dysregulated cellular processes.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of benzamides, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. For instance, it may disrupt the function of proteins involved in cell division or apoptosis, leading to increased cancer cell death .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Neuroprotective Properties

Preliminary studies suggest that this compound could have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. This activity may be linked to its ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : Research on similar benzamide derivatives has demonstrated their ability to inhibit cell growth in cancer cell lines. For example, 3-methoxybenzamide was shown to inhibit cell division in Bacillus subtilis, suggesting a broader applicability in microbial systems which could be extrapolated to mammalian cells .
  • Animal Models : In vivo studies are necessary to confirm the therapeutic potential of this compound. Animal studies involving similar compounds have indicated reduced tumor growth and improved survival rates when treated with benzamide derivatives, suggesting a promising avenue for further exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamideStructureAnticancer, anti-inflammatory
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-fluorobenzamideStructureAnticancer potential
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamideStructureNeuroprotective effects

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